1H-Indole-3-carboxaldehyde, 4-hydroxy-1-(2-propenyl)-
Overview
Description
1H-Indole-3-carboxaldehyde, 4-hydroxy-1-(2-propenyl)- is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1H-Indole-3-carboxaldehyde, 4-hydroxy-1-(2-propenyl)- involves several synthetic routes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method includes the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and cyclization reactions . Industrial production methods often utilize multicomponent reactions (MCRs) due to their efficiency and high yield .
Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde, 4-hydroxy-1-(2-propenyl)- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1H-Indole-3-carboxaldehyde, 4-hydroxy-1-(2-propenyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxaldehyde, 4-hydroxy-1-(2-propenyl)- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can modulate receptor activity by interacting with receptor proteins on cell surfaces, influencing cellular signaling pathways .
Comparison with Similar Compounds
1H-Indole-3-carboxaldehyde, 4-hydroxy-1-(2-propenyl)- can be compared with other indole derivatives such as:
1H-Indole-3-carboxaldehyde: A precursor for various biologically active compounds.
4-Hydroxyindole-3-carbaldehyde: Used in the synthesis of fluorescent probes.
1-Methylindole-3-carboxaldehyde: Known for its antiviral activity.
The uniqueness of 1H-Indole-3-carboxaldehyde, 4-hydroxy-1-(2-propenyl)- lies in its specific structural features, which confer distinct biological activities and synthetic utility .
Properties
IUPAC Name |
4-hydroxy-1-prop-2-enylindole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-6-13-7-9(8-14)12-10(13)4-3-5-11(12)15/h2-5,7-8,15H,1,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTZRTRIEJXBLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=C1C=CC=C2O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550846 | |
Record name | 4-Hydroxy-1-(prop-2-en-1-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109523-70-8 | |
Record name | 4-Hydroxy-1-(prop-2-en-1-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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